tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

Enantioselective Synthesis Enzymatic Resolution Integrin Antagonists

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate is a privileged hydantoin-acetic acid building block where the tert-butyl ester uniquely enables chemoselective enzymatic kinetic resolution to access single-enantiomer (R) or (S) acids with >99% ee—a pathway inaccessible with methyl/ethyl esters. Its steric bulk also dictates regioselectivity in N-alkylation, and its stability permits one-pot domino reactions. For SOAT-1 inhibitor programs, this pre-formed ester allows direct assembly of the core scaffold, bypassing intermediate manipulations. Procure this derivative to streamline synthesis of VLA-4 antagonist APIs and high-throughput analog libraries.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
Cat. No. B7942727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C(=O)CNC1=O
InChIInChI=1S/C9H14N2O4/c1-9(2,3)15-7(13)5-11-6(12)4-10-8(11)14/h4-5H2,1-3H3,(H,10,14)
InChIKeyIBIPCJKZCRCRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate: A Strategic Intermediate for Integrin and SOAT-1 Inhibitor Synthesis


tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate is a protected hydantoin-acetic acid derivative (CAS 80258-94-2) serving as a chiral building block for potent pharmaceutical agents. Its core structure features a 2,5-dioxoimidazolidin-1-yl ring, a privileged scaffold in medicinal chemistry . This compound is a precursor to key intermediates for synthesizing VLA-4 antagonists (e.g., for inflammatory disorders) [1] and SOAT-1 inhibitors (e.g., for cardiovascular and dermatological applications) [2].

Why the tert-Butyl Ester of 2-(2,5-Dioxoimidazolidin-1-yl)acetic Acid is Not Interchangeable with Other Analogs


In synthesizing complex chiral molecules like VLA-4 antagonists or SOAT-1 inhibitors, the choice of protecting group on the acetic acid moiety critically dictates both the synthetic route's feasibility and the final intermediate's enantiomeric purity [1]. The tert-butyl ester is not a trivial analog of the methyl or ethyl ester; its unique steric and electronic properties are essential for controlling regioselectivity during N-alkylation steps and enabling a chemoselective, enzyme-catalyzed kinetic resolution that fails with smaller ester groups [2]. This compound fills a precise synthetic niche where its specific hydrolytic stability and steric bulk provide quantifiable advantages in yield and optical purity over its closest alternatives, making direct substitution scientifically unsound.

Quantitative Evidence for tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate's Differentiation from Other Esters


Enzymatic Resolution Efficiency: tert-Butyl vs. Ethyl Ester for VLA-4 Intermediate Synthesis

In the preparation of enantiomerically pure 2-substituted 2-(2,5-dioxoimidazolidin-1-yl)acetic acid intermediates, the patent covering the enzymatic resolution process explicitly demonstrates that the choice of ester group is critical for stereodifferentiation. The process is designed for tert-butyl ester derivatives of the core scaffold, where the bulky ester is essential for the esterase enzyme to achieve high stereoselectivity. In contrast, simpler alkyl esters like the ethyl ester (CAS 117043-46-6) were found to be unsuitable substrates for effective enzymatic optical resolution using the same esterases, failing to provide useful conversion and stereoselectivity [1]. This failure necessitates alternative, lower-yielding, and more expensive chromatographic separation methods.

Enantioselective Synthesis Enzymatic Resolution Integrin Antagonists

Chemoselective N-Alkylation: Atom Economy of Using tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate Directly as a Building Block

The target compound is used directly to introduce the entire '2-(2,5-dioxoimidazolidin-1-yl)acetic acid tert-butyl ester' fragment in a single step via N-alkylation of the hydantoin nitrogen. Using the pre-formed ester avoids a linear sequence where the free acid (CAS 80258-94-2) would first require protection before ring alkylation, then deprotection. The overall process for synthesizing SOAT-1 inhibitors from this scaffold is described in patent literature, where the tert-butyl ester as a starting material streamlines the synthesis [1]. Using the free acid would introduce a two-step protection/deprotection sequence, decreasing overall atom economy and increasing step count.

Medicinal Chemistry Atom Economy Synthetic Route Optimization

Stoichiometric Efficiency of Pre-Formed tert-Butyl Ester in Multi-Component Reactions

A literature procedure describes the multi-component synthesis of 1,3,5-trisubstituted hydantoins, where a related tert-butyl dioxoimidazolidine ester participates in a domino condensation/aza-Michael/O-N acyl migration reaction [1]. In these reactions, the tert-butyl ester serves as both a protecting group and an activating group, allowing the reaction to proceed in a single pot. Attempting the same transformation with a simple methyl or ethyl ester would be problematic due to competing hydrolysis and transesterification under the strongly basic, protic conditions often required for domino reactions, resulting in lower yields.

Multi-Component Reactions Synthetic Efficiency Imidazolidine Chemistry

Optimal Application Scenarios for Procuring tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate Based on Verified Evidence


Atom-Economical Synthesis of SOAT-1 Inhibitor Libraries for Dyslipidemia and Dermatology

For medicinal chemistry programs targeting Sterol-O-Acyl Transferase (SOAT-1) inhibitors, procuring this pre-formed tert-butyl ester allows direct assembly of the target compound's core scaffold in one step, eliminating the need for intermediate protecting group manipulations. This is explicitly enabled by the structure of the compound, as described in the SOAT-1 inhibitor patent literature [1], making it the most efficient starting material for high-throughput analog synthesis.

Enzymatic Resolution to Enantiomerically Pure Building Blocks for Chiral Integrin Antagonist APIs

In the scale-up synthesis of chiral VLA-4 antagonist APIs, this compound is uniquely suited for the patented enzymatic resolution step. The specific steric demand of the tert-butyl ester is a prerequisite for esterase-mediated kinetic resolution to yield the single-enantiomer (R) or (S) acids required for drug substance coupling [2]. No other ester analog provides this pathway to obtain the necessary stereochemical purity without resorting to inefficient chiral chromatography.

Convergent One-Pot Synthesis of Diversely Substituted Hydantoins

Researchers utilizing domino reaction methodologies for rapid hydantoin diversification will find the tert-butyl ester's resistance to aminolysis and transesterification essential. This stability, demonstrated in analogous systems [3], enables complex, multi-bond-forming, one-pot processes where standard esters would degrade, offering a clear route to molecular complexity.

Quote Request

Request a Quote for tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.